4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine
Description
This compound features a pyrimidine core substituted at the 2-, 4-, and 6-positions with phenyl, biphenyl, and a fluorenyl-biphenyl hybrid group, respectively. The 9,9-dimethyl-9H-fluoren-4-yl moiety introduces steric bulk and electronic conjugation, enhancing thermal stability and optoelectronic properties, making it relevant for materials science applications such as organic light-emitting diodes (OLEDs) .
Properties
Molecular Formula |
C49H36N2 |
|---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
4-[4-[3-(9,9-dimethylfluoren-4-yl)phenyl]phenyl]-2-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C49H36N2/c1-49(2)43-21-10-9-19-42(43)47-41(20-12-22-44(47)49)40-18-11-17-39(31-40)35-25-29-37(30-26-35)46-32-45(50-48(51-46)38-15-7-4-8-16-38)36-27-23-34(24-28-36)33-13-5-3-6-14-33/h3-32H,1-2H3 |
InChI Key |
HINLTBDDKHOAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C(C=CC=C31)C4=CC=CC(=C4)C5=CC=C(C=C5)C6=NC(=NC(=C6)C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=CC=C9)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach is the Buchwald-Hartwig coupling reaction, which is used to form carbon-nitrogen bonds. The key intermediates, such as 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene, can be synthesized through Grignard reactions or direct arylation .
Industrial Production Methods
Industrial production of this compound would likely involve scalable and chromatography-free synthesis methods to ensure high yield and purity. The process would be optimized to minimize the use of hazardous reagents and reduce waste, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .
Scientific Research Applications
The compound 4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine, also known as CAS No. 1955546-40-3, is a chemical compound with potential applications in scientific research, particularly in the field of organic electronics .
Basic Information
- Chemical Name : this compound
- CAS Number : 1955546-40-3
- Molecular Weight : 652.82
- Molecular Formula : C49H36N2
- Manufacturer : BLD Pharmatech Ltd .
- Storage Condition : This compound should be stored at room temperature .
Potential Applications
While specific applications and case studies for this compound are not detailed in the provided search results, the broader chemical context and structural features allow us to infer potential uses:
- Organic Electronics: The presence of biphenyl and fluorene moieties suggests its utility in organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic thin-film transistors (OTFTs) . Luminescence Technology is known as a global manufacturer of organic chemicals, including OLED materials . The structure of the compound may make it suitable for use as a building block in more complex organic materials with specific electronic or optical properties .
- Research and Development: This chemical is intended for testing and research purposes only, and should not be used as drugs, food, or household products .
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may bind to certain proteins or enzymes, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares substituents, molecular weights, melting points, and yields of key analogs:
*Calculated based on molecular formulas.
Key Observations :
- The target compound’s fluorenyl group increases molecular weight and steric hindrance compared to halogenated analogs, likely reducing solubility but improving thermal stability .
- Higher melting points (e.g., 185°C for 1fa) correlate with extended aromatic systems, suggesting the target compound may exhibit similar or higher thermal robustness .
Key Observations :
Key Observations :
- The 9,9-dimethylfluorenyl group improves charge transport and reduces aggregation in thin films, critical for OLED efficiency .
Biological Activity
4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine is a complex organic compound notable for its potential biological activities and applications in organic electronics. This article explores its biological activity, focusing on its interactions with cellular targets and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of CHN and a molecular weight of approximately 682.82 g/mol. Its structure features biphenyl and fluorenyl groups linked to a pyrimidine core, which contributes to its unique electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 682.82 g/mol |
| CAS Number | 1955546-40-3 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in modulating cellular processes through interactions with proteins and enzymes. The following sections detail specific findings related to its biological effects.
Interaction Studies
Studies have shown that this compound interacts with various molecular targets within biological systems. These interactions may influence pathways involved in cell proliferation and apoptosis.
Case Studies
- Cell Proliferation Inhibition : In a study involving MDA-MB-231 human breast carcinoma cells, treatment with the compound resulted in a dose-dependent inhibition of cell growth. At concentrations above 3 µM, significant reductions in cell viability were observed (IC of approximately 0.6 µM), indicating potential cytostatic effects rather than cytotoxicity .
- Cell Cycle Arrest : The compound was found to induce cell cycle arrest at concentrations starting from 10 µM. This suggests that its mechanism of action may involve disruption of the normal cell cycle progression, potentially affecting cancer cell proliferation .
- Apoptosis Evaluation : Although the compound did not significantly affect cell adhesion or induce apoptosis in treated cells compared to controls, it did lead to observable changes in cell morphology and clustering after prolonged exposure .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to bind specific proteins involved in signaling pathways related to cancer progression. Understanding these interactions can provide insights into its potential therapeutic applications.
Binding Affinities
Research into the binding affinities of this compound with various protein targets is ongoing. Initial findings suggest that modifications to its structure can significantly alter its biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.
Q & A
Basic: What are the optimal synthetic routes for synthesizing this compound, and how are yields maximized under metal-free conditions?
The synthesis of this compound can be optimized using β-CF3 aryl ketones as precursors under metal-free, mild conditions. Key steps include:
- Reagent Selection : Use β-CF3 aryl ketones with pyrimidine-forming agents (e.g., amidines or urea derivatives) in polar aprotic solvents like DMF or DMSO .
- Temperature Control : Maintain reactions at 80–100°C for 6–12 hours to achieve yields >75% while minimizing side products .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization from ethanol improves purity .
- Validation : Confirm product identity via , , and NMR, with HRMS to verify molecular ion peaks .
Advanced: How can computational quantum chemistry resolve contradictions in reported reaction mechanisms or spectroscopic data?
Discrepancies in reaction pathways or spectral assignments can be addressed using:
- Reaction Path Searches : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
- Spectral Simulation : Tools like Gaussian or ORCA predict NMR chemical shifts and HRMS fragmentation patterns, cross-referenced with experimental data to resolve ambiguities .
- Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for improved reproducibility .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Essential methods include:
- Multinuclear NMR : , , and NMR to confirm substitution patterns and fluorine integration .
- HRMS : High-resolution mass spectrometry (ESI-TOF) to validate molecular formulas with <2 ppm error .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Advanced: How do substitution patterns on the pyrimidine core influence electronic properties and reactivity?
Substituent effects can be analyzed via:
- Hammett Constants : Correlate electron-withdrawing/donating groups (e.g., fluoro, methyl) with reaction rates or spectral shifts .
- DFT Calculations : Map HOMO/LUMO energies to predict charge-transfer behavior or regioselectivity in cross-coupling reactions .
- Comparative Studies : Compare analogs (e.g., bromo vs. methyl substituents) to assess steric and electronic impacts on Suzuki coupling efficiency .
Basic: What strategies mitigate low yields in Suzuki-Miyaura cross-coupling steps for biphenyl-pyrimidine systems?
Key optimizations include:
- Catalyst Screening : Use Pd(PPh) or PdCl(dppf) with ligand tuning (e.g., SPhos) to enhance turnover .
- Solvent Selection : Employ dioxane/water mixtures (4:1) at 100°C to improve solubility and reduce side reactions .
- Base Optimization : Potassium carbonate or sodium hydroxide (pH 10) enhances transmetallation efficiency .
Advanced: How can AI-driven platforms like COMSOL Multiphysics enhance reaction design and scale-up?
AI integration enables:
- Multiscale Modeling : Simulate reaction kinetics and mass transfer to optimize batch vs. flow reactor setups .
- Real-Time Feedback : Couple machine learning with experimental data to dynamically adjust parameters (e.g., temperature, stoichiometry) .
- Process Automation : Robotic liquid handlers execute high-throughput screening of catalyst/substrate combinations .
Advanced: What experimental frameworks validate the compound’s potential as a kinase inhibitor or fluorescent probe?
Methodological approaches include:
- Enzyme Assays : Measure IC values against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes and affinity to active sites .
- Photophysical Studies : UV-vis and fluorescence spectroscopy quantify quantum yields and Stokes shifts for optoelectronic applications .
Basic: How are melting point discrepancies resolved across different synthetic batches?
Address inconsistencies via:
- DSC Analysis : Differential scanning calorimetry identifies polymorphic forms or solvate formation .
- Recrystallization Screening : Test solvents (e.g., ethanol, toluene) to isolate thermodynamically stable crystalline phases .
- Purity Verification : HPLC-MS detects trace impurities (e.g., unreacted precursors) affecting thermal properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
